molecular formula C7H8N4O3 B089696 7-Hydroxytheophylline CAS No. 1012-82-4

7-Hydroxytheophylline

Cat. No. B089696
CAS RN: 1012-82-4
M. Wt: 196.16 g/mol
InChI Key: OAJZHQGFGXPEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxytheophylline, also known as 1,3-dimethylxanthine, is a naturally occurring compound found in tea leaves and cocoa beans. It is a metabolite of theophylline, a drug commonly used for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). 7-Hydroxytheophylline has gained attention for its potential therapeutic applications in various diseases.

Mechanism Of Action

The exact mechanism of action of 7-Hydroxytheophylline is not fully understood. It is believed to exert its therapeutic effects through various pathways, including inhibition of phosphodiesterase (PDE) enzymes, modulation of adenosine receptors, and regulation of intracellular signaling pathways. PDE enzymes play a role in the breakdown of cyclic adenosine monophosphate (cAMP), a signaling molecule involved in various cellular processes. By inhibiting PDE enzymes, 7-Hydroxytheophylline can increase cAMP levels, leading to downstream effects such as anti-inflammatory and anti-tumor activity. Adenosine receptors are involved in various physiological processes, including regulation of neurotransmitter release and immune function. 7-Hydroxytheophylline has been shown to modulate adenosine receptors, leading to anti-inflammatory and neuroprotective effects.

Biochemical And Physiological Effects

7-Hydroxytheophylline has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in immune cells. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 7-Hydroxytheophylline has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. It has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 7-Hydroxytheophylline in lab experiments is its potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anti-tumor properties make it a promising candidate for the development of new drugs. Additionally, its ability to modulate adenosine receptors and intracellular signaling pathways makes it a valuable tool for studying various physiological processes. However, one limitation of using 7-Hydroxytheophylline in lab experiments is its complex synthesis process, which requires the use of various chemicals and reagents. This can make it difficult and time-consuming to produce large quantities of 7-Hydroxytheophylline for research purposes.

Future Directions

There are several future directions for the study of 7-Hydroxytheophylline. One area of focus is its potential therapeutic applications in cancer treatment. Further studies are needed to determine the optimal dose and treatment duration of 7-Hydroxytheophylline in cancer patients. Another area of research is its potential neuroprotective effects in neurodegenerative diseases. Studies are needed to determine the mechanism of action of 7-Hydroxytheophylline in the brain and its potential as a therapeutic agent. Additionally, further studies are needed to explore the potential of 7-Hydroxytheophylline in the treatment of other diseases, such as diabetes and cardiovascular disease.

Synthesis Methods

7-Hydroxytheophylline can be synthesized from theophylline through a series of chemical reactions. Theophylline is first oxidized to 3-methylxanthine, which is then further oxidized to 7-methylxanthine. Finally, 7-methylxanthine is demethylated to form 7-Hydroxytheophylline. The synthesis process requires the use of various chemicals and reagents, making it a complex and time-consuming process.

Scientific Research Applications

7-Hydroxytheophylline has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. Studies have shown that 7-Hydroxytheophylline has anti-inflammatory, antioxidant, and anti-tumor properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, 7-Hydroxytheophylline has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. It has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

1012-82-4

Product Name

7-Hydroxytheophylline

Molecular Formula

C7H8N4O3

Molecular Weight

196.16 g/mol

IUPAC Name

7-hydroxy-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C7H8N4O3/c1-9-5-4(11(14)3-8-5)6(12)10(2)7(9)13/h3,14H,1-2H3

InChI Key

OAJZHQGFGXPEPA-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)O

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)O

Other CAS RN

1012-82-4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.